molecular formula C12H16O B13784326 3-(2-Methylpent-4-en-2-yl)phenol CAS No. 81194-51-6

3-(2-Methylpent-4-en-2-yl)phenol

Cat. No.: B13784326
CAS No.: 81194-51-6
M. Wt: 176.25 g/mol
InChI Key: DQUAIDFFOZFLJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylpent-4-en-2-yl)phenol is an organic compound with a phenolic structure It is characterized by the presence of a phenol group attached to a 2-methylpent-4-en-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpent-4-en-2-yl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a nucleophile. For instance, the reaction of 4-chloromethylbenzene with a strong base at high temperatures can yield a mixture of 3- and 4-methylbenzenols . Another method involves the oxidation of aryl silanes, which is an aromatic variation of the Fleming-Tamao oxidation .

Industrial Production Methods

Industrial production of phenols, including this compound, often involves the acidic oxidation of cumene.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpent-4-en-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride.

    Substitution: Electrophiles such as bromine or nitric acid.

Major Products

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Brominated or nitrated phenols.

Mechanism of Action

The mechanism of action of 3-(2-Methylpent-4-en-2-yl)phenol involves its interaction with molecular targets through its phenolic group. Phenols are known to exert their effects by forming hydrogen bonds and interacting with various enzymes and receptors. The hydroxyl group can donate hydrogen bonds, making the compound a potential inhibitor of certain enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methylpent-4-en-2-yl)phenol is unique due to its specific substituent pattern, which imparts distinct chemical properties and reactivity compared to other phenolic compounds. Its structure allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications.

Properties

CAS No.

81194-51-6

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

3-(2-methylpent-4-en-2-yl)phenol

InChI

InChI=1S/C12H16O/c1-4-8-12(2,3)10-6-5-7-11(13)9-10/h4-7,9,13H,1,8H2,2-3H3

InChI Key

DQUAIDFFOZFLJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC=C)C1=CC(=CC=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.